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molecular formula C7H12N2 B1505614 3-(Diethylamino)prop-2-enenitrile CAS No. 2141-54-0

3-(Diethylamino)prop-2-enenitrile

Cat. No. B1505614
M. Wt: 124.18 g/mol
InChI Key: LLSHTDLKVJASIZ-UHFFFAOYSA-N
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Patent
US04319024

Procedure details

32.5 g (0.25 mol) of sodium-3-hydroxyacrylonitrile (content 70%) is added to a solution of 25.6 g (0.35 mol) of diethylamine, 21.0 g (0.35 mol) of acetic acid and 150 ml of acetonitrile, and the mixture is stirred for 16 h at 25° C. After working up as in Example 50, 19.7 g of 3-diethylaminoacrylonitrile was obtained (63.6%).
Name
sodium 3-hydroxyacrylonitrile
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].O[CH:3]=[CH:4][C:5]#[N:6].[CH2:7]([NH:9][CH2:10][CH3:11])[CH3:8].C(O)(=O)C>C(#N)C>[CH2:7]([N:9]([CH2:10][CH3:11])[CH:3]=[CH:4][C:5]#[N:6])[CH3:8] |f:0.1,^1:0|

Inputs

Step One
Name
sodium 3-hydroxyacrylonitrile
Quantity
32.5 g
Type
reactant
Smiles
[Na].OC=CC#N
Name
Quantity
25.6 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
21 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 16 h at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)N(C=CC#N)CC
Measurements
Type Value Analysis
AMOUNT: MASS 19.7 g
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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